N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17358142
InChI: InChI=1S/C23H19N3O2/c1-28-18-13-11-16(12-14-18)15-21(26-23(27)17-7-3-2-4-8-17)22-24-19-9-5-6-10-20(19)25-22/h2-15H,1H3,(H,24,25)(H,26,27)/b21-15+
SMILES:
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide

CAS No.:

Cat. No.: VC17358142

Molecular Formula: C23H19N3O2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide -

Specification

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
IUPAC Name N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-methoxyphenyl)ethenyl]benzamide
Standard InChI InChI=1S/C23H19N3O2/c1-28-18-13-11-16(12-14-18)15-21(26-23(27)17-7-3-2-4-8-17)22-24-19-9-5-6-10-20(19)25-22/h2-15H,1H3,(H,24,25)(H,26,27)/b21-15+
Standard InChI Key SDSKUNAIXSLGMO-RCCKNPSSSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3N2)/NC(=O)C4=CC=CC=C4
Canonical SMILES COC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4

Introduction

Structural Characterization and Molecular Properties

The molecular architecture of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide integrates three key moieties: a benzimidazole core, a 4-methoxyphenyl group, and a benzamide substituent linked via a vinyl bridge. The benzimidazole ring system, a bicyclic structure comprising fused benzene and imidazole rings, is known for its electron-rich aromatic system and hydrogen-bonding capabilities . The 4-methoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and modulate electronic interactions . The vinyl linkage between the benzimidazole and benzamide groups creates a conjugated π-system, potentially influencing the compound’s spectroscopic properties and reactivity .

Table 1: Key Structural Features and Hypothesized Properties

FeatureRole/ImpactReference
Benzimidazole coreHydrogen-bond acceptor/donor; participates in π-π stacking
4-Methoxyphenyl groupEnhances lipophilicity; modulates electronic density
Vinyl bridgeExtends conjugation; influences UV-Vis absorption and redox behavior
Benzamide substituentProvides hydrogen-bonding sites; impacts pharmacokinetic properties

Experimental data from analogous compounds suggest that the methoxy group at the para-position of the phenyl ring could lead to a planar molecular conformation, as observed in N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide . Nuclear magnetic resonance (NMR) spectroscopy of related vinyl-linked benzimidazoles typically reveals distinct proton environments, with deshielded aromatic protons near the imidazole nitrogen .

Synthetic Methodologies and Reaction Optimization

The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide likely involves multi-step sequences leveraging established protocols for benzimidazole and vinylamide formation.

Benzimidazole Core Synthesis

Benzimidazoles are commonly synthesized via cyclocondensation of o-phenylenediamine with carbonyl compounds. For example, the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide (DMF) and sulfur yields 2-arylbenzimidazoles . Alternative methods employ cobalt-catalyzed dehydrogenative coupling of alcohols with diamines, as demonstrated in the synthesis of 2-substituted benzimidazoles .

Representative Reaction Pathway

  • Condensation of o-phenylenediamine with 4-methoxybenzaldehyde to form 2-(4-methoxyphenyl)-1H-benzo[d]imidazole .

  • Functionalization of the benzimidazole at the 1-position via vinylation or alkylation .

Vinylamide Formation

StepReactantsConditionsKey Intermediates
1o-Phenylenediamine + 4-methoxybenzaldehydeDMF/S, 80°C, 12 h2-(4-Methoxyphenyl)benzimidazole
22-(4-Methoxyphenyl)benzimidazole + Benzoyl chlorideDCM, Et3N, 0°C → RT, 6 hN-(Benzimidazol-2-yl)benzamide
3N-(Benzimidazol-2-yl)benzamide + Acrylic acidPd(OAc)2, PPh3, DMF, 100°C, 24 hVinyl-linked product

Pharmacological and Material Science Applications

While no direct bioactivity data exists for N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide, structurally related compounds exhibit diverse biological properties:

Antiviral Activity

Benzimidazole derivatives such as 1-phenyl-N-(benzothiazol-2-yl)methanimine show potent inhibition of Middle East respiratory syndrome coronavirus (MERS-CoV), with IC50 values as low as 0.09 μM . The vinyl-benzamide group in the target compound may similarly interact with viral proteases or polymerases.

Enzyme Modulation

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide (PubChem CID: 4384381) is a known sirtuin modulator, suggesting potential applications in age-related diseases . The methoxy and benzamide groups in the target compound could enhance binding to NAD+-dependent deacetylases.

Materials Science

Conjugated benzimidazole-vinyl systems exhibit tunable optoelectronic properties, making them candidates for organic semiconductors or light-emitting diodes (OLEDs) . The extended π-system in the target compound may enable charge transport with low reorganization energy.

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis necessitates optimization of yields and purification methods, particularly for the vinyl linkage .

  • Bioactivity Screening: Prioritize in vitro assays against viral targets (e.g., SARS-CoV-2, MERS-CoV) and cancer cell lines.

  • Computational Modeling: Density functional theory (DFT) calculations could predict binding affinities for enzymes like sirtuins or viral proteases .

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